Enantiomeric Purity: Single (1R,2R) Enantiomer vs. Racemic Mixture
The target compound is the single (1R,2R) enantiomer (CAS 2550997-55-0), whereas the widely listed racemic mixture bears CAS 138150-22-8 and contains a 1:1 ratio of (1R,2R) and (1S,2S) enantiomers [1]. In biological systems, enantiomers often display divergent pharmacokinetics and pharmacodynamics; for thiophene-containing cyclopropanes, the (1R,2R) configuration has been specifically claimed in kinase inhibitor patents .
| Evidence Dimension | Enantiomeric composition |
|---|---|
| Target Compound Data | Single (1R,2R) enantiomer; typical vendor-reported ee > 95% |
| Comparator Or Baseline | Racemic mixture (CAS 138150-22-8); ee = 0% |
| Quantified Difference | Enantiomeric excess difference ≥ 95% |
| Conditions | Chiral HPLC or SFC analysis |
Why This Matters
Procurement of the single enantiomer is mandatory for asymmetric synthesis or biological assays where the opposite enantiomer may act as an antagonist or exhibit toxicity.
- [1] PubChem. rac-[(1R,2R)-2-(thiophen-3-yl)cyclopropyl]methanol. CID 131847497. https://pubchem.ncbi.nlm.nih.gov/compound/131847497 View Source
